3-((Diisopropylamino)methyl)benzaldehyde
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Overview
Description
3-((Diisopropylamino)methyl)benzaldehyde is an organic compound with the molecular formula C14H21NO It is a benzaldehyde derivative where the benzene ring is substituted with a diisopropylamino methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((Diisopropylamino)methyl)benzaldehyde typically involves the reaction of benzaldehyde with diisopropylamine in the presence of a suitable catalyst. One common method is the Mannich reaction, where benzaldehyde, diisopropylamine, and formaldehyde react under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 3-((Diisopropylamino)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed:
Oxidation: 3-((Diisopropylamino)methyl)benzoic acid.
Reduction: 3-((Diisopropylamino)methyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-((Diisopropylamino)methyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((Diisopropylamino)methyl)benzaldehyde involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Benzaldehyde: The parent compound, lacking the diisopropylamino methyl group.
4-Dimethylaminobenzaldehyde: A similar compound with a dimethylamino group instead of diisopropylamino.
3-(Dimethylamino)methylbenzaldehyde: A compound with a dimethylamino methyl group instead of diisopropylamino.
Uniqueness: 3-((Diisopropylamino)methyl)benzaldehyde is unique due to the presence of the bulky diisopropylamino group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
IUPAC Name |
3-[[di(propan-2-yl)amino]methyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11(2)15(12(3)4)9-13-6-5-7-14(8-13)10-16/h5-8,10-12H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYJQRKETATWAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=CC=C1)C=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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